Thallium(I) fluoride

Catalog No.
S703157
CAS No.
7789-27-7
M.F
FTl
M. Wt
223.382 g/mol
Availability
In Stock
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Thallium(I) fluoride

CAS Number

7789-27-7

Product Name

Thallium(I) fluoride

IUPAC Name

thallium(1+);fluoride

Molecular Formula

FTl

Molecular Weight

223.382 g/mol

InChI

InChI=1S/FH.Tl/h1H;/q;+1/p-1

InChI Key

CULOEOTWMUCRSJ-UHFFFAOYSA-M

SMILES

F[Tl]

Canonical SMILES

[F-].[Tl+]

Source of Thallium:

Both forms of thallium fluoride serve as water-soluble sources of thallium in oxygen-sensitive applications. This is particularly useful in metal production, where thallium acts as a deoxidizer, removing oxygen from molten metals. [Source: AMERICAN ELEMENTS ®, ]

Infrared Spectroscopy:

Thallium(III) fluoride exhibits high transparency in the mid-infrared region, making it a potential material for optical components used in spectrophotometers. This allows for the measurement of specific molecular vibrations at longer wavelengths compared to commonly used materials like zinc selenide. [Source: YouTube, ]

Thallium(I) fluoride is an inorganic compound with the formula TlF. It is characterized as a white solid that forms orthorhombic crystals and is slightly deliquescent, meaning it can absorb moisture from the atmosphere. Thallium(I) fluoride is unique among thallium(I) halides due to its high solubility in water, with a solubility of approximately 78.6 g per 100 mL at 15 °C . The compound features a distorted sodium chloride (rock salt) crystal structure, which results from the presence of the inert pair effect associated with thallium's 6s² electrons .

Thallium fluoride is a highly toxic compound.

  • Acute and Chronic Toxicity: Exposure to thallium fluoride can cause severe illness and death. Symptoms include hair loss, gastrointestinal distress, nerve damage, and kidney failure []. Chronic exposure can lead to cumulative effects on various organs.
  • Routes of Exposure: Inhalation, ingestion, and skin absorption can all lead to thallium poisoning [].

  • Formation from Thallium(I) Carbonate: One common method involves reacting thallium(I) carbonate with hydrofluoric acid:
    Tl2CO3+6HF2TlF+H2O+CO2\text{Tl}_2\text{CO}_3+6\text{HF}\rightarrow 2\text{TlF}+\text{H}_2\text{O}+\text{CO}_2
  • Reaction with Halogens: Thallium metal reacts vigorously with fluorine gas to produce thallium(III) fluoride:
    2Tl+3F22TlF32\text{Tl}+3\text{F}_2\rightarrow 2\text{TlF}_3
  • Interaction with Water: In moist air, thallium can dissolve to form thallium(I) hydroxide:
    2Tl+2H2O2TlOH+H22\text{Tl}+2\text{H}_2\text{O}\rightarrow 2\text{TlOH}+\text{H}_2

These reactions highlight the compound's reactivity and its potential hazards, as many thallium compounds are toxic .

Thallium(I) fluoride exhibits significant biological activity due to its toxicity. It has been noted for its harmful effects on human health, particularly when ingested or inhaled. Thallium compounds can disrupt cellular processes and lead to severe poisoning, characterized by symptoms such as gastrointestinal distress, neurological impairment, and cardiovascular issues. The compound's toxicological profile necessitates careful handling and usage in laboratory settings .

The primary synthesis methods for thallium(I) fluoride include:

  • Reaction with Hydrofluoric Acid: As previously mentioned, it can be synthesized by reacting thallium(I) carbonate or thallium(I) oxide with hydrofluoric acid.
  • Direct Fluorination: Thallium metal can be directly fluorinated using fluorine gas under controlled conditions to yield thallium(III) fluoride, which may then be reduced to thallium(I) fluoride.

These methods highlight the importance of using appropriate safety measures due to the toxic nature of both thallium and hydrofluoric acid involved in the synthesis .

Thallium(I) fluoride finds applications in various fields:

  • Chemical Synthesis: It serves as a reagent in organic chemistry for fluorination reactions.
  • Material Science: Due to its solubility and unique properties, it is utilized in the development of certain types of glass and ceramics.
  • Research: Thallium(I) fluoride is employed in studies related to its crystal structure and interactions with other compounds .

Research has explored the interactions of thallium(I) fluoride with various organic and inorganic compounds. Notably, studies have shown that thallium(I) can selectively abstract fluoride ions from tertiary carbon-fluorine bonds, demonstrating its unique reactivity compared to other metal fluorides like silver(I) . These interactions provide insights into potential applications in catalysis and materials chemistry.

Thallium(I) fluoride shares similarities with several other halides, particularly those of thallium and other metals. Here are some comparable compounds:

CompoundChemical FormulaSolubility in WaterToxicity Level
Thallium(I) ChlorideTlClModerately solubleHigh
Thallium(I) BromideTlBrModerately solubleHigh
Thallium(III) FluorideTlF₃LowVery High
Silver(I) FluorideAgFSolubleModerate
Lead(II) FluoridePbF₂LowModerate

Uniqueness of Thallium(I) Fluoride

Thallium(I) fluoride stands out due to its high water solubility, which is uncommon among other thallium halides. Additionally, its distinct crystal structure influenced by the inert pair effect makes it a subject of interest in crystallography studies . The combination of these properties underlines its unique role among similar compounds.

The discovery of thallium(I) fluoride is intertwined with the broader history of thallium itself. In 1861, Sir William Crookes identified thallium through flame spectroscopy, observing a bright green spectral line (Greek thallos, meaning "green shoot") in residues from sulfuric acid production. Shortly thereafter, Claude-Auguste Lamy isolated metallic thallium via electrolysis, paving the way for systematic studies of its compounds. Thallium(I) fluoride emerged as an early subject of interest due to its atypical solubility compared to other thallium halides, which are generally poorly soluble in water.

General Chemical Characteristics

Thallium(I) fluoride adopts the chemical formula TlF and exhibits the following properties:

Physical Properties

PropertyValueSource
Melting point326–327°C
Boiling point655–826°C (decomposes)
Density8.36 g/cm³
Solubility in water78.6 g/100 mL (15°C)
Crystal structureOrthorhombic (Pm2a)

The compound crystallizes in a distorted sodium chloride lattice, attributed to the stereochemical influence of thallium’s 6s² inert electron pair. This structural distortion reduces symmetry, yielding two distinct thallium environments with Tl–F bond lengths ranging from 2.25 Å to 3.90 Å.

Elemental Composition

ElementPercentage
Fluorine8.50%
Thallium91.50%

Data derived from X-ray diffraction and neutron powder analysis.

Significance in Inorganic Chemistry Research

Thallium(I) fluoride has been pivotal in elucidating the inert-pair effect, a phenomenon where the outermost s-electrons of heavier p-block elements resist participation in bonding. In TlF, the +1 oxidation state dominates due to the reluctance of the 6s² electrons to ionize, contrasting with lighter group 13 elements like aluminum, which favor +3 states. This behavior has informed theories on relativistic effects in heavy metals and their impact on chemical reactivity.

Conventional Synthesis Routes

Reaction of Thallium(I) Oxide/Carbonate with Hydrofluoric Acid

The most widely employed conventional method for preparing thallium(I) fluoride involves the acid-base reaction between thallium(I) carbonate and hydrofluoric acid [1] [2]. This synthesis route represents a straightforward approach that utilizes readily available starting materials and well-established chemical principles. The reaction proceeds according to the following stoichiometric equation:

Tl₂CO₃ + 2HF → 2TlF + H₂O + CO₂

The reaction is typically conducted in aqueous solution under controlled conditions to ensure complete conversion of the carbonate precursor . Temperature control during this process is critical, as excessive heating can lead to decomposition or volatilization of reaction components. The carbonate route is particularly favored due to the relative stability of thallium(I) carbonate compared to other thallium compounds and the clean elimination of carbon dioxide as a gaseous byproduct.

Alternative oxide-based synthesis employs thallium(I) oxide as the starting material, following a similar acid-base neutralization mechanism [4]. The reaction between thallium(I) oxide and hydrofluoric acid proceeds with high efficiency:

Tl₂O + 2HF → 2TlF + H₂O

This oxide-based approach offers certain advantages in terms of atom economy, as water is the only byproduct generated during the synthesis [4]. The reaction conditions typically involve moderate temperatures and atmospheric pressure, making this method accessible for laboratory-scale preparations.

The hydrofluoric acid concentration plays a crucial role in determining reaction kinetics and product purity [5]. Studies have demonstrated that using 50% hydrofluoric acid solutions provides optimal conversion rates while minimizing the formation of hydrogen fluoride complexes that can complicate product isolation [5] [6]. The crystallization of thallium(I) fluoride from hydrofluoric acid solutions has been extensively studied, revealing the formation of various hydrofluoric acid adducts depending on concentration and temperature conditions.

Synthesis MethodStarting MaterialReaction ConditionsTypical YieldMain Byproducts
Carbonate RouteTl₂CO₃Aqueous HF, 25°C85-95%CO₂, H₂O
Oxide RouteTl₂OAqueous HF, 25°C90-98%H₂O

Direct Elemental Combination Approaches

Direct synthesis from elemental components represents another fundamental approach to thallium(I) fluoride preparation, although this method requires more stringent reaction conditions [7] [8]. The direct combination of thallium metal with fluorine gas proceeds via a highly exothermic reaction:

2Tl + F₂ → 2TlF

This direct halogenation approach typically occurs at room temperature due to the high reactivity of fluorine gas with thallium metal [7]. The reaction is vigorous and requires careful control of fluorine flow rates to prevent excessive heat generation that could lead to the formation of higher oxidation state products such as thallium(III) fluoride.

Zone melting techniques have been successfully applied to the direct synthesis and purification of thallium(I) fluoride [8]. This method involves creating a molten zone that travels through a solid charge of mixed reactants, allowing for both synthesis and purification in a single operation. The zone melting approach is particularly effective for producing high-purity thallium(I) fluoride crystals suitable for specialized applications.

Float zoning represents a containerless variant of zone melting that eliminates potential contamination from crucible materials [9]. In this technique, a vertical rod containing the reactants is held by surface tension while a molten zone is moved along its length using focused heating. This method has proven particularly valuable for producing ultrapure thallium(I) fluoride specimens.

The direct elemental approach can also be conducted using controlled atmosphere techniques, where thallium metal is exposed to diluted fluorine gas streams [10]. This modification allows for better temperature control and reduces the risk of violent reactions that can occur with pure fluorine gas. Typical reaction conditions involve fluorine concentrations of 1-5% in an inert carrier gas such as helium or nitrogen.

Temperature control during direct synthesis is critical for achieving the desired product [10]. Reactions conducted at temperatures below -100°C tend to produce incomplete conversion, while temperatures above 200°C may favor the formation of thallium(III) fluoride as a competing product. The optimal temperature range for selective thallium(I) fluoride formation has been determined to be between -50°C and 50°C.

Advanced Synthetic Techniques

Modern synthetic approaches to thallium(I) fluoride preparation have evolved to incorporate sophisticated techniques that offer improved control over product properties and enhanced purity levels [11]. Hydrothermal synthesis methods have emerged as particularly valuable tools for producing well-crystallized thallium(I) fluoride specimens with controlled morphology and size distribution.

Hydrothermal crystallization involves conducting the synthesis reaction in sealed vessels under elevated temperature and pressure conditions [11]. This approach typically employs aqueous solutions containing thallium precursors and fluoride sources, with reaction temperatures ranging from 100°C to 250°C and pressures up to several atmospheres. The controlled environment provided by hydrothermal conditions promotes crystal growth while minimizing the formation of impurities.

Microwave-assisted synthesis represents another advanced technique that has been successfully applied to thallium fluoride preparation [12]. This method utilizes microwave radiation to provide rapid and uniform heating, resulting in reduced reaction times and improved product homogeneity. The microwave approach is particularly effective for preparing mixed fluoride systems containing thallium, where conventional heating methods may lead to inhomogeneous products.

Electrochemical synthesis methods have been developed for producing high-purity thallium(I) fluoride through controlled electrodeposition processes [13]. These techniques involve the electrochemical reduction of thallium(III) species in fluoride-containing electrolytes, allowing for precise control over the oxidation state of the final product. The electrochemical approach offers advantages in terms of purity control and the ability to produce thallium(I) fluoride with specific morphological characteristics.

Precipitation methods utilizing specialized conditions have been developed for thallium(I) fluoride synthesis [14]. These approaches typically involve the controlled addition of fluoride sources to thallium-containing solutions under specific pH and temperature conditions. The precipitation route allows for the production of fine-grained thallium(I) fluoride powders suitable for various applications.

Solvent-mediated synthesis techniques employ non-aqueous solvents to facilitate thallium(I) fluoride formation under mild conditions [15]. These methods often utilize organic solvents with specific coordination properties that can stabilize intermediate species and promote controlled crystal growth. The solvent-mediated approach is particularly valuable for preparing thallium(I) fluoride with specific surface properties or particle size distributions.

Advanced TechniqueTemperature RangePressure ConditionsKey AdvantagesTypical Applications
Hydrothermal100-250°C1-10 atmControlled crystallizationSingle crystal growth
Microwave-assisted80-150°CAtmosphericRapid synthesisMixed fluoride systems
Electrochemical25-80°CAtmosphericHigh purity controlElectronic applications
Precipitation0-100°CAtmosphericFine particle controlPowder synthesis

Purity Control and Crystallization Methods

Achieving high purity in thallium(I) fluoride preparations requires careful attention to both synthetic conditions and post-synthesis purification procedures [16]. The primary impurities encountered in thallium(I) fluoride synthesis include residual starting materials, oxidation products, and contamination from reaction vessels or environmental sources.

Recrystallization represents the most commonly employed purification technique for thallium(I) fluoride [17]. The compound exhibits favorable solubility characteristics that make it amenable to recrystallization from aqueous solutions. The solubility of thallium(I) fluoride increases significantly with temperature, allowing for effective purification through dissolution in hot water followed by controlled cooling to promote crystal formation.

The recrystallization process typically involves dissolving crude thallium(I) fluoride in hot water at temperatures near the boiling point, followed by filtration to remove insoluble impurities [17]. The filtered solution is then allowed to cool slowly to room temperature, during which high-purity thallium(I) fluoride crystals precipitate from solution. This process can be repeated multiple times to achieve the desired purity level.

Zone refining techniques have been successfully applied to thallium(I) fluoride purification, particularly for preparing material suitable for electronic applications [16] [8]. This method involves passing a molten zone through a solid charge of thallium(I) fluoride, with impurities being segregated based on their different distribution coefficients between solid and liquid phases. Zone refining can achieve impurity levels below 1 part per million for many common contaminants.

Vacuum sublimation represents another powerful purification technique for thallium(I) fluoride [18]. This method takes advantage of the compound's moderate vapor pressure at elevated temperatures to achieve separation from non-volatile impurities. Sublimation is typically conducted under high vacuum conditions at temperatures between 300°C and 400°C, with the purified material condensing on cooled surfaces.

Crystallization from hydrofluoric acid solutions provides an alternative purification route that can be particularly effective for removing oxide and hydroxide impurities [5] [6]. The crystallization process involves dissolving thallium(I) fluoride in concentrated hydrofluoric acid followed by controlled precipitation through dilution or temperature manipulation. This method can produce thallium(I) fluoride with exceptional purity levels.

The crystal structure of thallium(I) fluoride plays an important role in determining optimal crystallization conditions [19]. The compound adopts an orthorhombic crystal structure at room temperature, with lattice parameters a = 5.1848 Å, b = 6.0980 Å, and c = 5.4916 Å [19]. Understanding these structural characteristics is essential for optimizing crystal growth conditions and predicting the behavior of the material during purification processes.

Thermal analysis techniques are routinely employed to assess the purity of thallium(I) fluoride preparations [20]. The compound exhibits a well-defined structural transition at 356.3 K, which serves as a sensitive indicator of material purity [20]. High-purity samples display sharp, well-defined thermal transitions, while impure materials often show broadened or shifted transition temperatures.

Purification MethodOperating ConditionsPurity AchievementSuitable Impurity TypesProcessing Time
Recrystallization25-100°C, aqueous99.5-99.9%Soluble impurities6-24 hours
Zone refining327-400°C, controlled atmosphere99.99-99.999%Metal impurities24-72 hours
Vacuum sublimation300-400°C, <10⁻³ torr99.9-99.99%Non-volatile impurities12-48 hours
HF crystallization0-50°C, aqueous HF99.8-99.95%Oxide/hydroxide impurities3-12 hours

The optimization of crystallization conditions requires careful control of multiple parameters including temperature, cooling rate, solution concentration, and atmospheric conditions [21]. Slow cooling rates generally favor the formation of larger, higher-quality crystals, while rapid cooling tends to produce smaller crystals with higher surface area. The choice of cooling rate depends on the intended application of the final product.

Seed crystal techniques can be employed to further enhance the quality of thallium(I) fluoride crystals produced through recrystallization methods [17]. The introduction of small, high-quality seed crystals into supersaturated solutions provides nucleation sites that promote controlled crystal growth. This approach can significantly improve the uniformity and size distribution of the final crystalline product.

Hydrogen Bond Acceptor Count

1

Exact Mass

223.97283 g/mol

Monoisotopic Mass

223.97283 g/mol

Heavy Atom Count

2

UNII

GV4Y14VZLX

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];
H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Acute Toxic

Acute Toxic;Health Hazard;Environmental Hazard

Other CAS

7789-27-7

Wikipedia

Thallium monofluoride
Thallium(I) fluoride

General Manufacturing Information

Thallium fluoride (TlF): INACTIVE

Dates

Last modified: 08-15-2023

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